molecular formula C9H9BrN4 B13162483 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13162483
M. Wt: 253.10 g/mol
InChI Key: GRBOYNSOZKBQRW-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-bromobenzyl bromide with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or the bromophenyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of azide, thiol, or ether derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine or alkane derivatives.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.

    Material Science: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-[(2-Bromophenyl)methyl]-1H-1,3-benzodiazole
  • 2-[(2-Bromophenyl)methyl]-1H-imidazole
  • 4-[(2-Bromophenyl)methyl]-1H-1,2,3-triazole

Uniqueness: 1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-8-4-2-1-3-7(8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)

InChI Key

GRBOYNSOZKBQRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)N)Br

Origin of Product

United States

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